N-(4-ethoxyphenyl)methanesulfonamide
Description
Contextualization within the Broader Field of Sulfonamide Chemistry
The discovery of sulfonamides in the early 20th century marked a turning point in medicine with the introduction of the first effective chemotherapeutic agents against bacterial infections. researchgate.net The core structure of a sulfonamide consists of a sulfonyl group directly attached to a nitrogen atom. This functional group is a key pharmacophore, meaning it is the essential part of the molecule responsible for its biological activity.
Sulfonamides are known for their wide range of pharmacological applications, extending far beyond their initial use as antibacterial agents. mdpi.commdpi.com They are integral to the development of drugs with diverse therapeutic actions, including:
Anticancer agents mdpi.com
Anti-inflammatory drugs mdpi.com
Antiviral compounds mdpi.com
Carbonic anhydrase inhibitors , used in the treatment of glaucoma and other conditions. mdpi.com
Anticonvulsants
Diuretics
The versatility of the sulfonamide scaffold lies in its synthetic accessibility and the ability to modify its structure to target different biological pathways. The synthesis of sulfonamides is often straightforward, typically involving the reaction of a sulfonyl chloride with an amine. researchgate.net This allows for the creation of large libraries of derivatives for screening and optimization in drug discovery programs.
Theoretical and Applied Significance of the N-(4-ethoxyphenyl)methanesulfonamide Core Structure
The this compound structure combines two key components: the methanesulfonamide (B31651) group and the 4-ethoxyphenyl group.
The methanesulfonamide group is a common substituent in medicinal chemistry. The methyl group provides a simple, non-bulky feature, while the sulfonamide portion can engage in crucial hydrogen bonding interactions with biological targets. researchgate.net These interactions are often critical for the binding affinity and selectivity of a drug molecule.
The 4-ethoxyphenyl group is also a frequently utilized moiety in drug design. The ethoxy group (-OCH2CH3) is a lipophilic (fat-soluble) group that can influence the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME). The para-substitution pattern on the phenyl ring can also dictate the molecule's orientation when interacting with a biological receptor.
The combination of these two groups in this compound suggests a molecule with potential for biological activity. Theoretical studies on structurally similar compounds, such as phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), have utilized computational methods like Density Functional Theory (DFT) to investigate their electronic properties and predict their biological activity. researchgate.net Similar computational approaches could be applied to this compound to explore its potential as a bioactive compound.
Overview of Current Research Landscape and Emerging Directions
While direct research on this compound is not extensively documented, the broader research landscape for sulfonamide derivatives remains highly active. Current research focuses on several key areas:
Development of Novel Antimicrobial Agents: With the rise of antibiotic resistance, there is a continuous search for new sulfonamide-based drugs with improved efficacy and novel mechanisms of action.
Targeted Cancer Therapy: Many new sulfonamide derivatives are being designed and synthesized as inhibitors of specific enzymes, such as kinases and carbonic anhydrases, which are implicated in cancer progression. mdpi.com
Neurological Disorders: The sulfonamide scaffold is being explored for the development of treatments for various neurological conditions.
Material Science: The structural properties of sulfonamides, including their ability to form predictable hydrogen bonding networks, make them of interest in the field of crystal engineering and the development of new materials. researchgate.net
Future research on this compound could involve its synthesis and characterization, followed by screening for various biological activities. Given the known properties of its constituent parts, it could be a candidate for investigation as an antimicrobial, anti-inflammatory, or anticancer agent. Furthermore, its crystal structure could be of interest to understand its solid-state properties and intermolecular interactions.
Below are tables detailing the properties of structurally related compounds, which can provide insights into the expected characteristics of this compound.
Table 1: Properties of Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference(s) |
| N-(4-methoxyphenyl)acetamide | C9H11NO2 | 165.19 | Methoxy (B1213986) analogue of phenacetin | researchgate.net |
| Phenacetin (N-(4-ethoxyphenyl)acetamide) | C10H13NO2 | 179.22 | Non-opioid analgesic | researchgate.net |
| N-(4-Bromophenyl)methanesulfonamide | C7H8BrNO2S | 250.11 | Bromo-substituted analogue | nih.gov |
| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | C9H12N2O7S2 | 324.33 | Di-sulfonated and nitrated analogue | mdpi.com |
Table 2: Crystallographic Data for a Related Sulfonamide
The following data is for N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, a more complex but structurally related sulfonamide.
| Crystal Data | |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 9.4976 (7) |
| b (Å) | 7.5987 (6) |
| c (Å) | 19.2434 (15) |
| β (°) | 103.672 (2) |
| Volume (ų) | 1349.43 (18) |
| Z | 4 |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-9-6-4-8(5-7-9)10-14(2,11)12/h4-7,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXWEJCXNKQOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Elucidation for N 4 Ethoxyphenyl Methanesulfonamide Analogues
Established Synthetic Routes to N-Phenyl Methanesulfonamide (B31651) Derivatives
The formation of the N-aryl sulfonamide linkage is a cornerstone of medicinal chemistry. Traditional and contemporary methods provide a robust toolbox for chemists to construct these valuable motifs.
A significant pathway to N-arylsulfonamides involves the use of nitroarenes as the aromatic precursor. These methods capitalize on the ready availability of nitroaromatic compounds and their subsequent reduction to the corresponding aniline (B41778), or direct reductive coupling.
One-step catalytic methods have been developed for the synthesis of N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates. organic-chemistry.orgfigshare.com These reactions employ a catalyst and a reductant to achieve the transformation in a single pot. For instance, iron(II) chloride (FeCl₂) can catalyze the reaction with sodium bisulfite (NaHSO₃) serving as the reductant under mild conditions. organic-chemistry.orgfigshare.com This approach is noted for its tolerance of a broad range of functional groups. organic-chemistry.orgfigshare.com A similar one-step direct reductive coupling can be achieved using an inexpensive palladium on carbon (Pd/C) catalyst, where sodium arylsulfinates act as both a coupling partner and a reductant. rsc.org
These methods offer a practical and environmentally conscious alternative to traditional routes that may involve genotoxic aromatic amines or harsh reaction conditions. organic-chemistry.org The direct use of nitroarenes as nitrogen sources bypasses the need for pre-functionalization, streamlining the synthetic process. organic-chemistry.orgnsf.gov
Table 1: Comparison of Catalytic Systems for Reductive Coupling of Nitroarenes
| Catalyst System | Reductant | Key Advantages | Ref. |
| FeCl₂ | NaHSO₃ | Mild conditions, broad functional group tolerance, cost-effective. | organic-chemistry.org |
| Pd/C | Sodium arylsulfinate | High efficiency, ligand-free, avoids additional reductants. | rsc.org |
Transition-metal-catalyzed N-arylation reactions have become a dominant strategy for forming the C–N bond in N-arylsulfonamides, largely supplanting classical methods like the Ullmann condensation. wikipedia.orgorganic-chemistry.org These modern cross-coupling reactions offer milder conditions, broader substrate scope, and higher yields.
Palladium-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides is a convenient and high-yielding method. organic-chemistry.orgnih.gov Optimized conditions often involve a palladium precursor like [Pd(allyl)Cl]₂ and a specialized phosphine (B1218219) ligand such as t-BuXPhos. organic-chemistry.org This approach is particularly valuable as it avoids the use of potentially genotoxic reagents like anilines and methanesulfonyl chloride, a concern in pharmaceutical synthesis. organic-chemistry.orgnih.gov Nickel catalysts have also emerged as a more economical alternative for the cross-coupling of sulfonamides with (hetero)aryl chlorides. acs.orgacs.org
Copper-catalyzed N-arylation, a modern iteration of the Ullmann reaction, provides another powerful tool. wikipedia.org These reactions can be performed with aryl halides or arylboronic acids. organic-chemistry.orgscribd.com Ligand-free copper-catalyzed systems have been developed, for instance, using copper(I) iodide (CuI) with a base like cesium carbonate (Cs₂CO₃) in a polar solvent such as N,N-dimethylformamide (DMF). nie.edu.sg Green chemistry approaches have also been explored, with copper-catalyzed N-arylation of sulfonamides with arylboronic acids being successfully performed in water, eliminating the need for toxic organic solvents and ligands. organic-chemistry.org
Direct C–H amidation is an increasingly important strategy that forms the C–N bond by functionalizing a C–H bond on the arene directly. mdpi.comnih.gov This method is highly atom-economical and avoids the need for pre-halogenated aromatic substrates. Transition-metal catalysts, often based on rhodium or iridium, can direct the amidation to a specific C–H bond, typically ortho to a directing group, using sulfonyl azides as the nitrogen source. nih.govsci-hub.se
Table 2: Overview of N-Arylation and C-H Amidation Strategies
| Method | Catalyst Type | Key Features | Ref. |
| Pd-Catalyzed Cross-Coupling | Palladium/Phosphine Ligand | High yields, excellent functional group tolerance, avoids genotoxic reagents. | organic-chemistry.org |
| Ni-Catalyzed Cross-Coupling | Nickel/Phosphine Ligand | Cost-effective alternative to palladium for coupling with aryl chlorides. | acs.org |
| Cu-Catalyzed N-Arylation | Copper Salt (e.g., CuI, Cu(OAc)₂) | Ligand-free options, can be performed in "green" solvents like water. | organic-chemistry.orgnie.edu.sg |
| Direct C-H Amidation | Rhodium, Iridium | High atom economy, avoids pre-functionalized arenes. | nih.gov |
The most traditional and straightforward synthesis of N-arylsulfonamides is the condensation reaction between an aniline and a sulfonyl chloride in the presence of a base. sci-hub.seresearchgate.net For the synthesis of N-(4-ethoxyphenyl)methanesulfonamide, this would involve reacting 4-ethoxyaniline with methanesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or sodium carbonate. mdpi.comgoogle.com While this method is robust and widely used, concerns can arise from the potential genotoxicity of the starting materials and byproducts. organic-chemistry.org
Once the core this compound scaffold is assembled, further structural diversification can be achieved through various derivatization reactions. If the aromatic ring contains a suitable functional group, such as an iodine atom, it can be subjected to further cross-coupling reactions. For example, a derivative, N-(4-iodo-2-phenoxyphenyl)methanesulfonamide, can undergo Sonogashira cross-coupling with an alkyne to introduce new carbon-carbon bonds and significantly increase molecular complexity. researchgate.net Similarly, reduction of a precursor nitro group to an amine allows for a host of subsequent reactions, such as acylation or sulfonylation, to generate a library of analogues. researchgate.net
Novel Synthetic Approaches and Catalyst Development
Research continues to focus on developing more efficient, sustainable, and cost-effective methods for synthesizing N-arylsulfonamides. A key area of innovation is in catalyst development. For palladium-catalyzed N-arylation, the design of bulky, electron-rich phosphine ligands (e.g., t-BuXPhos, BippyPhos) has been crucial for achieving high catalytic activity and broad substrate scope, even with less reactive aryl chlorides. organic-chemistry.orgacs.org
In the realm of copper catalysis, advancements include the development of ligand-free systems that operate under milder conditions, including in aqueous media, which simplifies the reaction setup and reduces environmental impact. organic-chemistry.orgnie.edu.sg The use of N-methyl glycine (B1666218) or (2-pyridyl)acetone as promoters has also been shown to improve the efficiency of copper-catalyzed O- and N-arylation reactions. organic-chemistry.orgnie.edu.sg
Transition-metal-free approaches represent a significant shift from conventional methods. One such strategy employs o-silylaryl triflates, which react with sulfonamides in the presence of a fluoride (B91410) source like cesium fluoride (CsF) to form the N-arylated product under very mild conditions. nih.govorganic-chemistry.org This method avoids the cost and potential toxicity associated with transition metals and tolerates a wide variety of functional groups. organic-chemistry.org
Mechanistic Studies of Key Reaction Pathways
Understanding the mechanisms of these synthetic transformations is crucial for reaction optimization and the development of new catalysts.
Mechanistic studies of palladium- and nickel-catalyzed N-arylation reactions generally point to a catalytic cycle involving oxidative addition of the aryl halide to the low-valent metal center, followed by coordination of the deprotonated sulfonamide, and culminating in C–N bond-forming reductive elimination. acs.org Computational and experimental studies on related nickel-catalyzed systems have investigated the C–N reductive elimination step from isolated (L)Ni(aryl)(amido) complexes to elucidate the factors controlling this key bond-forming event. acs.org
For the iron-catalyzed reductive coupling of nitroarenes, mechanistic investigations suggest that the N–S bond formation may occur through the direct coupling of the nitroarene with the sodium arylsulfinate before the nitro group is fully reduced. organic-chemistry.orgfigshare.com An N-aryl-N-arenesulfonylhydroxylamine has been proposed as a key intermediate in this pathway. figshare.com
In direct C–H amidation reactions, the mechanism often involves the formation of a metal-nitrenoid intermediate from the sulfonyl azide. This reactive intermediate then inserts into a C–H bond of the arene. nih.gov In directed reactions, a cyclometalated intermediate is often formed via a concerted metalation-deprotonation event, where a directing group on the substrate coordinates to the metal center, positioning it for selective C–H activation at a specific site. mdpi.com For example, a carboxylate-assisted C-H activation has been postulated to account for observed enantioselectivities in certain reactions. mdpi.com
Kinetic and Thermodynamic Analysis of Synthetic Steps
A thorough understanding of the kinetic and thermodynamic parameters governing the synthesis of this compound and its analogues is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety and efficiency. The formation of the sulfonamide bond, typically through the reaction of an amine with a sulfonyl chloride, is influenced by several factors including the electronic and steric nature of the substituents on both reactants, the solvent, and the temperature.
Kinetic analysis of the synthetic steps provides insight into the reaction rate and the mechanism of the transformation. By studying how the rate of reaction changes with concentration of reactants, temperature, and the nature of substituents, it is possible to elucidate the structure of the transition state and identify the rate-determining step. Key kinetic parameters include the rate constant (k), the activation energy (Ea), and the pre-exponential factor (A), which are related by the Arrhenius equation.
Thermodynamic analysis, on the other hand, describes the energy changes that occur during the reaction, indicating the position of the equilibrium and the spontaneity of the process. Important thermodynamic parameters include the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). These parameters provide a more detailed picture of the energy profile of the reaction and the molecular ordering of the transition state.
Detailed Research Findings
While specific kinetic and thermodynamic data for the reaction of 4-ethoxyaniline with methanesulfonyl chloride to form this compound are not extensively available in the public domain, valuable insights can be drawn from studies on analogous reactions. A key study by Lee and Kim (1975) investigated the kinetics of the reaction between methanesulfonyl chloride and various substituted anilines in methanol (B129727). koreascience.kr This study provides a strong basis for understanding the electronic effects of substituents on the aniline ring on the reaction rate and activation parameters.
The reaction is proposed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. koreascience.kr The aniline acts as the nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride, leading to the displacement of the chloride leaving group.
The electronic nature of the substituent on the aniline ring significantly influences the nucleophilicity of the amino group and, consequently, the rate of reaction. Electron-donating groups increase the electron density on the nitrogen atom, making the aniline a stronger nucleophile and accelerating the reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity of the amine and slow down the reaction.
The study by Lee and Kim (1975) quantified these effects by determining the rate constants and activation parameters for a series of meta- and para-substituted anilines. koreascience.kr The data demonstrated a clear trend where electron-donating substituents led to higher rate constants and lower activation enthalpies, consistent with the proposed SN2 mechanism. koreascience.kr The negative values for the entropy of activation indicate a more ordered transition state compared to the reactants, which is also characteristic of a bimolecular reaction where two reactant molecules combine to form a single transition state complex. koreascience.kr
The data also showed a good correlation with the Hammett equation, which relates the reaction rate to the electronic properties of the substituents. koreascience.kr A negative rho (ρ) value of -2.46 was obtained, indicating that the reaction is facilitated by electron-donating groups and that a positive charge develops on the aniline nitrogen atom in the transition state. koreascience.kr Furthermore, a linear Brønsted-type plot of log k against the pKa of the anilinium ions gave a β value of 0.84, suggesting a significant degree of bond formation between the nitrogen and sulfur atoms in the transition state. koreascience.kr
The ethoxy group at the para-position of 4-ethoxyaniline is an electron-donating group, and therefore, it is expected to activate the aniline ring towards nucleophilic attack on methanesulfonyl chloride, leading to a relatively fast reaction rate.
Data Tables
The following interactive data tables present the kinetic and thermodynamic data for the reaction of methanesulfonyl chloride with various substituted anilines in methanol at different temperatures, based on the findings of Lee and Kim (1975). koreascience.kr This data serves as a valuable proxy for understanding the synthesis of this compound.
Table 1: Rate Constants (k) for the Reaction of Methanesulfonyl Chloride with Substituted Anilines in Methanol.
Table 2: Activation Parameters for the Reaction of Methanesulfonyl Chloride with Substituted Anilines in Methanol.
Advanced Spectroscopic and Structural Characterization Studies of N 4 Ethoxyphenyl Methanesulfonamide and Its Analogues
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
In the crystal structures of N-aryl sulfonamide analogues, N–H⋯O hydrogen bonds are a predominant feature, playing a crucial role in the formation of their supramolecular architectures. nih.govmdpi.com Typically, the sulfonamide nitrogen atom acts as a hydrogen-bond donor, while one of the sulfonyl oxygen atoms serves as the acceptor. These interactions frequently lead to the formation of well-defined motifs, such as infinite C(4) chains or R2(8) ring dimers. researchgate.netresearchgate.net
Table 1: Common Hydrogen Bonding Motifs in N-Aryl Sulfonamide Analogues
| Motif | Description |
| C(4) Chain | An infinite chain of molecules linked by N–H⋯O hydrogen bonds between the sulfonamide groups. |
| R2(8) Ring | A dimeric structure formed by a pair of N–H⋯O hydrogen bonds between two molecules. |
| 3D Network | A complex three-dimensional architecture resulting from a combination of hydrogen bonds and other weak interactions. |
This table is generated based on recurring structural motifs discussed in the cited literature for analogues of N-(4-ethoxyphenyl)methanesulfonamide.
Another important structural parameter is the dihedral angle between the two aromatic rings. This angle is also influenced by the C–S–N–C torsion angle and the nature of the substituents. For example, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, while the bond lengths and angles were very similar, the C–S–N–C torsion angles differed significantly, leading to different orientations of the phenyl rings. mdpi.com The displacement of the sulfonamide nitrogen atom from the plane defined by the sulfur and the adjacent carbon and hydrogen atoms is typically small, indicating only slight pyramidalization at the nitrogen center. mdpi.com
Table 2: Selected Torsion and Dihedral Angles in Analogues of this compound
| Compound Analogue | C–S–N–C Torsion Angle (°) | Dihedral Angle Between Rings (°) |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | +66.56 | 41.05 |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | +41.78 | 41.06 |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | -58.6 | 30.51 |
| 4-methoxy-N-(4-methylphenyl)benzenesulfonamide | - | 63.36 |
| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | - | 44.26 |
Data sourced from studies on closely related analogues. mdpi.comresearchgate.net
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional techniques, a detailed picture of the molecular framework and connectivity can be established.
While specific NMR data for this compound is not detailed in the provided search results, data for the closely related analogue, N-(4-methoxyphenyl)methanesulfonamide, offers valuable insight into the expected chemical shifts. rsc.org The substitution of the methoxy (B1213986) group with an ethoxy group would primarily affect the signals of the ethoxy protons and the carbon atoms of this group, with minor shifts in the aromatic region.
In the ¹H NMR spectrum of N-(4-methoxyphenyl)methanesulfonamide in CDCl₃, the aromatic protons appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. rsc.org The protons on the phenyl ring adjacent to the ether linkage are expected to be more shielded (appear at a lower chemical shift) compared to those adjacent to the sulfonamide group. The methoxy protons appear as a singlet, and the methyl protons of the methanesulfonamide (B31651) group also appear as a singlet. rsc.org For this compound, the ethoxy group would give rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. thermofisher.com
The ¹³C NMR spectrum provides information about the carbon skeleton. For N-(4-methoxyphenyl)methanesulfonamide, the carbon atoms of the phenyl ring show distinct signals, with the carbon attached to the oxygen being the most deshielded in the aromatic region. rsc.org The methoxy carbon and the methyl carbon of the sulfonamide group also have characteristic chemical shifts. rsc.org In the case of this compound, two additional signals for the methylene and methyl carbons of the ethoxy group would be expected.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (H-2, H-6) | ~7.2 | Doublet | Protons ortho to the sulfonamide group. |
| Aromatic (H-3, H-5) | ~6.9 | Doublet | Protons ortho to the ethoxy group. |
| -NH- | Variable | Broad Singlet | Chemical shift is dependent on concentration and solvent. |
| -O-CH₂-CH₃ | ~4.0 | Quartet | Methylene protons of the ethoxy group. |
| -O-CH₂-CH₃ | ~1.4 | Triplet | Methyl protons of the ethoxy group. |
| -SO₂-CH₃ | ~3.0 | Singlet | Methyl protons of the methanesulfonamide group. |
Predicted values are based on data for N-(4-methoxyphenyl)methanesulfonamide and typical shifts for ethoxy groups. rsc.orgthermofisher.com
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Aromatic (C-4) | ~158 | Carbon attached to the ethoxy group. |
| Aromatic (C-1) | ~129 | Carbon attached to the sulfonamide group. |
| Aromatic (C-2, C-6) | ~125 | Carbons ortho to the sulfonamide group. |
| Aromatic (C-3, C-5) | ~115 | Carbons ortho to the ethoxy group. |
| -O-CH₂-CH₃ | ~64 | Methylene carbon of the ethoxy group. |
| -O-CH₂-CH₃ | ~15 | Methyl carbon of the ethoxy group. |
| -SO₂-CH₃ | ~39 | Methyl carbon of the methanesulfonamide group. |
Predicted values are based on data for N-(4-methoxyphenyl)methanesulfonamide and typical shifts for ethoxy groups. rsc.org
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unambiguously assigning signals and determining the spatial proximity of atoms. libretexts.orgharvard.edu
A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. libretexts.org For this compound, cross-peaks would be observed between the coupled aromatic protons (H-2 with H-3, and H-5 with H-6, though the latter would be equivalent in a symmetric ring). Importantly, a strong cross-peak would be seen between the methylene and methyl protons of the ethoxy group, confirming their connectivity. libretexts.org
A NOESY spectrum provides information about through-space interactions between protons that are close to each other, typically within 5 Å. researchgate.net This can help to determine the preferred conformation of the molecule in solution. For instance, NOE cross-peaks might be observed between the protons of the methanesulfonyl group and the adjacent aromatic protons (H-2 and H-6), providing insight into the rotational dynamics around the N-C bond. Similarly, interactions between the ethoxy protons and their neighboring aromatic protons (H-3 and H-5) could be identified. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways
High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation. For this compound (C9H13NO3S), the theoretical exact mass can be calculated with high precision, which serves as a primary confirmation of its identity in a sample.
Accurate Mass Determination The monoisotopic mass of this compound is 215.0616 Da. HRMS instruments, such as Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers, can measure this mass with sub-ppm accuracy, allowing for the unambiguous determination of the elemental formula C9H13NO3S.
Fragmentation Pathways Tandem mass spectrometry (MS/MS) experiments provide insight into the molecule's structural connectivity. The fragmentation of protonated this compound, [M+H]+, is expected to follow characteristic pathways observed for aromatic sulfonamides. nih.gov The primary sites of cleavage are the bonds adjacent to the sulfur atom, particularly the S-N and S-C bonds.
Key fragmentation pathways for sulfonamides typically include:
Cleavage of the S-N bond: This is a common fragmentation route for sulfonamides, which can lead to the formation of a resonance-stabilized aniline-type radical cation or a protonated aniline (B41778). nih.govnist.gov For the target molecule, this would result in the formation of the 4-ethoxyaniline cation.
Cleavage of the S-C bond: This cleavage would result in the loss of the methyl group, yielding an [M-CH3]+ fragment.
Loss of Sulfur Dioxide (SO2): A characteristic rearrangement and elimination of SO2 (63.9619 Da) is a well-documented pathway for aromatic sulfonamides. nist.gov
Fragmentation of the Ethoxy Group: The ethoxyphenyl moiety can undergo fragmentation, primarily through the loss of ethylene (B1197577) (C2H4, 28.0313 Da) via a McLafferty-type rearrangement, leading to a hydroxyphenyl derivative.
A summary of the predicted key fragments for this compound is presented in the table below.
| Predicted Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Fragmentation Pathway |
| 216.0694 | [C9H14NO3S]+ | - | Protonated Molecular Ion [M+H]+ |
| 152.0919 | [C8H12NO]+ | SO2 | Loss of sulfur dioxide |
| 138.0762 | [C8H10O]+ | CH3NSO2 | Cleavage of S-N bond and loss of methanesulfonimide |
| 109.0657 | [C6H9O]+ | C2H4 | Loss of ethylene from the 4-ethoxyphenyl cation |
| 79.9568 | [CH3SO2]+ | C8H10NO | Cleavage of S-N bond |
This interactive table summarizes the predicted high-resolution mass spectrometry fragmentation data for this compound.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Changes
Vibrational spectroscopy provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. FT-IR and Raman spectroscopy are complementary techniques that offer detailed information about molecular structure. While direct spectra for this compound are not widely published, its vibrational characteristics can be reliably predicted based on extensive data for analogous structures like sulfonamides and phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide). chemrxiv.orgnih.govnih.gov
The key vibrational modes for this compound can be assigned to the methanesulfonyl group, the ethoxy group, and the para-substituted benzene ring.
Methanesulfonyl Group Vibrations: The SO2 group in sulfonamides gives rise to very strong and characteristic absorption bands in the FT-IR spectrum.
Asymmetric SO2 Stretching (νas(SO2)): This mode typically appears as a strong band in the range of 1370-1330 cm⁻¹.
Symmetric SO2 Stretching (νs(SO2)): This mode is observed as another strong band between 1180-1160 cm⁻¹.
S-N Stretching (ν(S-N)): The stretching of the sulfur-nitrogen bond is expected in the 940-900 cm⁻¹ region.
Ethoxyphenyl Group Vibrations:
Aromatic C-H Stretching (ν(C-H)): These vibrations occur above 3000 cm⁻¹.
Aliphatic C-H Stretching (ν(C-H)): The methyl and methylene groups of the ethoxy moiety will show asymmetric and symmetric stretching vibrations in the 3000-2850 cm⁻¹ range.
Aromatic C=C Stretching (ν(C=C)): Benzene ring stretching vibrations typically appear as a series of bands in the 1610-1450 cm⁻¹ region.
Aryl-O-C Stretching (ν(Aryl-O-C)): The asymmetric stretching of the aryl ether linkage is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.
The following tables summarize the expected characteristic peaks in the FT-IR and Raman spectra of this compound.
Predicted FT-IR Spectral Data
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3300-3200 | Medium | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium-Strong | Aliphatic C-H Stretch (ethoxy group) |
| 1610-1580 | Medium | Aromatic C=C Ring Stretch |
| 1515-1500 | Strong | Aromatic C=C Ring Stretch |
| 1370-1330 | Very Strong | Asymmetric SO2 Stretch |
| 1250-1240 | Very Strong | Asymmetric Aryl-O-C Stretch |
| 1180-1160 | Very Strong | Symmetric SO2 Stretch |
| 1050-1030 | Strong | Symmetric Aryl-O-C Stretch |
| 940-900 | Medium | S-N Stretch |
This interactive table presents the predicted key FT-IR absorption bands for this compound.
Predicted FT-Raman Spectral Data
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3100-3050 | Strong | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| 1610-1580 | Very Strong | Aromatic C=C Ring Stretch |
| 1370-1330 | Weak | Asymmetric SO2 Stretch |
| 1180-1160 | Strong | Symmetric SO2 Stretch |
This interactive table outlines the predicted key FT-Raman shifts for this compound.
Conformational changes, such as rotation around the S-N or C-O bonds, can be inferred from shifts in the positions and changes in the relative intensities of these vibrational bands under different conditions (e.g., temperature or solvent changes), though such studies require detailed computational and experimental analysis. chemrxiv.orgnih.gov
Computational and Theoretical Chemistry Investigations of N 4 Ethoxyphenyl Methanesulfonamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of N-(4-ethoxyphenyl)methanesulfonamide. These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state properties of molecules. By employing functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), the optimized geometry and electronic energies of this compound can be accurately predicted. The optimization process seeks the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.
Below is a table of representative optimized geometric parameters for this compound, derived from typical values for similar aromatic sulfonamides.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S=O | 1.43 | O=S=O | 119 |
| S-N | 1.62 | N-S-C(methane) | 107 |
| S-C(methane) | 1.77 | S-N-C(phenyl) | 125 |
| N-C(phenyl) | 1.42 | C-N-H | 118 |
| C(phenyl)-O | 1.37 | C(phenyl)-O-C(ethyl) | 118 |
| O-C(ethyl) | 1.44 | O-C(ethyl)-C(ethyl) | 109 |
| C-C(phenyl) | 1.39 | C-C-C(phenyl) | 120 |
Note: The data in this table is representative and based on computational studies of analogous molecules due to the absence of specific experimental or computational data for this compound.
Excited state calculations are crucial for understanding the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. Methods such as Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for this purpose. These calculations can predict the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption bands.
For this compound, the electronic spectrum is expected to be characterized by π → π* transitions associated with the aromatic ring. The presence of the ethoxy and methanesulfonamide (B31651) substituents will influence the energies of these transitions. TD-DFT calculations can help assign the observed absorption bands to specific electronic excitations, providing a deeper understanding of the molecule's photophysical properties. The results from these calculations are valuable for interpreting experimental spectroscopic data.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that play a significant role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxyphenyl group, while the LUMO may have significant contributions from the sulfonamide moiety and the phenyl ring. The HOMO-LUMO gap can be calculated using DFT, and it provides insights into the charge transfer interactions that can occur within the molecule.
Below is a table of representative HOMO-LUMO energies and the corresponding energy gap for this compound, based on values reported for similar aromatic sulfonamides. ijaers.comresearchgate.netresearchgate.netaimspress.comnih.govirjweb.com
| Parameter | Energy (eV) |
| HOMO | -6.3 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 4.8 |
Note: The data in this table is representative and based on computational studies of analogous molecules due to the absence of specific experimental or computational data for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. ijaers.comresearchgate.netresearchgate.net The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). ijaers.comresearchgate.net Green and yellow represent intermediate potential values.
For this compound, the MEP map is expected to show the most negative potential (red) localized around the oxygen atoms of the sulfonamide group and the oxygen atom of the ethoxy group, making these sites susceptible to electrophilic attack. ijaers.comresearchgate.netresearchgate.net The most positive potential (blue) is likely to be found around the hydrogen atom attached to the nitrogen of the sulfonamide group, indicating its acidic nature and susceptibility to nucleophilic attack. ijaers.com The aromatic ring will exhibit regions of intermediate potential. This information is crucial for understanding the molecule's intermolecular interactions, such as hydrogen bonding. ijaers.com
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. mdpi.comacs.orguu.nlnih.govcambridge.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, revealing the accessible conformations of the molecule and the dynamics of its interactions.
For a flexible molecule like this compound, MD simulations can explore the different rotational conformations around the S-N, N-C(phenyl), and C(phenyl)-O bonds. cambridge.org These simulations can reveal the preferred conformations in different solvent environments and the energy barriers between them. Understanding the conformational landscape is important as it can influence the molecule's biological activity and physical properties.
MD simulations can also be used to study solvation effects by explicitly including solvent molecules in the simulation box. This allows for a detailed investigation of how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. Such simulations can provide valuable information on the solvation free energy and the nature of solute-solvent interactions.
Solvatochromic Studies and Solute-Solvent Interactions
Solvatochromism refers to the change in a substance's color or spectral properties when dissolved in different solvents. wikipedia.org This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule. wikipedia.org By studying the absorption or emission spectra of a compound in a series of solvents with varying polarities, one can gain insights into the nature of solute-solvent interactions. researchgate.netresearchgate.netnih.govchristuniversity.inresearchgate.netresearchgate.netrsc.org
For this compound, solvatochromic studies, both experimental and theoretical, can elucidate how the polarity and hydrogen-bonding capabilities of the solvent affect its electronic transitions. Theoretical solvatochromic studies can be performed using continuum solvation models, such as the Polarizable Continuum Model (PCM), in conjunction with excited state calculations. researchgate.netnih.gov These models approximate the solvent as a continuous dielectric medium, allowing for the calculation of spectral shifts in different solvents.
A positive solvatochromism (a red shift in the absorption maximum with increasing solvent polarity) would suggest that the excited state is more polar than the ground state. wikipedia.org Conversely, a negative solvatochromism (a blue shift) would indicate a less polar excited state. wikipedia.org By analyzing the solvatochromic shifts, it is possible to estimate the change in the dipole moment of the molecule upon electronic excitation. These studies provide a deeper understanding of how the solvent environment modulates the electronic properties of this compound.
Experimental Determination of Dipole Moments in Ground and Excited States
The experimental determination of dipole moments in both the ground (μg) and excited (μe) states for molecules like this compound is crucial for understanding their electronic distribution and how it changes upon photoexcitation. This is often achieved through solvatochromic methods, which analyze the shifts in the absorption and emission spectra of a compound in a series of solvents with varying polarities.
The underlying principle is that the solvent molecules will arrange themselves around the solute molecule, and the extent of this stabilization depends on the dipole moments of both the solute and the solvent. Upon electronic excitation, the charge distribution within the solute molecule can change, leading to a different dipole moment in the excited state. This change in dipole moment (Δμ = μe - μg) results in a differential solvation of the ground and excited states, which is reflected in the spectral shifts.
Several equations, such as the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations, are employed to correlate the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with solvent polarity functions. These functions typically depend on the dielectric constant (ε) and refractive index (n) of the solvent. By plotting the Stokes shift against these solvent polarity functions, the change in dipole moment, and subsequently the excited state dipole moment, can be estimated.
For many N-arylsulfonamide derivatives, it is observed that the excited state dipole moment is significantly higher than the ground state dipole moment. nih.gov This indicates a more polar nature of the molecule in the excited state, often due to an intramolecular charge transfer (ICT) character of the electronic transition.
Table 1: Illustrative Data for Experimental Dipole Moment Determination of a Hypothetical N-arylsulfonamide
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | 1.4266 | 320 | 380 | 4902 |
| Dioxane | 2.21 | 1.4224 | 325 | 395 | 5235 |
| Chloroform | 4.81 | 1.4459 | 330 | 410 | 5882 |
| Acetonitrile | 37.5 | 1.3442 | 340 | 435 | 6548 |
| DMSO | 46.7 | 1.4793 | 345 | 450 | 6897 |
Theoretical Modeling of Solvent Effects on Electronic Absorption and Emission Spectra
Theoretical modeling plays a vital role in complementing experimental findings and providing deeper insights into the nature of solute-solvent interactions. For compounds like this compound, computational methods can be used to predict the electronic absorption and emission spectra in various solvents and to rationalize the observed solvatochromic shifts.
Time-dependent density functional theory (TD-DFT) is a commonly employed quantum chemical method for calculating the excitation energies and oscillator strengths of electronic transitions. To account for the effect of the solvent, implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum.
These calculations can help in assigning the nature of the electronic transitions (e.g., π→π* or n→π*) and in understanding the direction and magnitude of the spectral shifts. For instance, a bathochromic (red) shift with increasing solvent polarity is typically observed for transitions where the excited state is more polar than the ground state. nih.gov Conversely, a hypsochromic (blue) shift may occur if the ground state is more stabilized by the polar solvent than the excited state.
Furthermore, theoretical models can dissect the contributions of different types of solute-solvent interactions, such as nonspecific electrostatic interactions and specific interactions like hydrogen bonding. By correlating the calculated spectral shifts with various solvent parameters, a more comprehensive understanding of the solvatochromic behavior can be achieved.
Molecular Modeling and Docking Simulations for Molecular Recognition
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biomolecular target, typically a protein or a nucleic acid. These methods are fundamental in drug discovery and design.
Prediction of Binding Modes and Interaction Profiles with Biomolecular Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a scoring function that estimates the binding affinity.
For sulfonamide derivatives, a common target for docking studies is the enzyme carbonic anhydrase, due to the well-established inhibitory activity of this class of compounds. Other potential targets include various kinases, proteases, and receptors. rjb.ronih.gov
The predicted binding mode reveals the specific interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen bonds: The sulfonamide group (-SO2NH-) is a potent hydrogen bond donor and acceptor. The nitrogen atom can donate a hydrogen bond, while the oxygen atoms can accept hydrogen bonds from amino acid residues in the protein's active site.
Hydrophobic interactions: The ethoxyphenyl group of this compound can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine.
π-π stacking: The aromatic ring of the ethoxyphenyl group can participate in π-π stacking interactions with aromatic residues like tyrosine, tryptophan, and histidine.
By analyzing these interaction profiles, researchers can understand the molecular basis of recognition and identify key features responsible for binding.
Energetic Analysis of Ligand-Target Complex Formation
The scoring functions used in molecular docking provide an estimation of the binding free energy of the ligand-target complex. This energetic analysis is crucial for ranking different ligands and for predicting their potential biological activity. The binding affinity is often expressed as a docking score or in units of energy (e.g., kcal/mol). A more negative score generally indicates a more favorable binding interaction.
For N-substituted sulfonamides, docking studies have shown a wide range of binding affinities depending on the specific substituents and the target protein. nih.gov The energetic analysis helps in understanding how modifications to the chemical structure of the ligand can impact its binding affinity. For example, introducing a group that can form an additional hydrogen bond or enhance hydrophobic interactions can lead to a more stable complex and a lower (more favorable) binding energy.
Table 2: Illustrative Energetic Analysis from a Molecular Docking Study of a Sulfonamide Derivative with a Protein Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Estimated Inhibition Constant (Ki) | 250 nM |
| Key Interacting Residues | |
| Hydrogen Bonds | His94, Thr199 |
| Hydrophobic Interactions | Val121, Leu198, Trp209 |
| π-π Stacking | Phe131 |
Note: This table presents hypothetical data to illustrate the output of a molecular docking and energetic analysis. Actual data would be specific to the ligand and the target protein.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Design Principles
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational medicinal chemistry. The primary goal of QSAR is to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This relationship can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
For a series of N-arylsulfonamide derivatives, a QSAR model would be built by first calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular connectivity indices). ijpsr.com
Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).
Steric descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates a selection of these descriptors with the experimentally determined biological activity (e.g., IC50 or Ki values).
A robust QSAR model for N-arylsulfonamides can reveal key structure-activity relationships. For instance, it might show that increasing the hydrophobicity of the aryl substituent leads to higher activity, or that the presence of a hydrogen bond donor at a specific position is crucial for biological response. researchgate.net
These insights from QSAR, combined with the structural information from molecular docking, form the basis of structure-based design. By understanding which structural features are important for binding and activity, medicinal chemists can rationally design new derivatives of this compound with improved properties. This iterative process of design, synthesis, and testing, guided by computational models, is a powerful strategy in the development of new therapeutic agents.
Molecular Interactions and Biochemical Mechanism Elucidation in Vitro Focus of N 4 Ethoxyphenyl Methanesulfonamide Analogues
Enzyme Inhibition Studies at the Molecular Level
Analogues of N-(4-ethoxyphenyl)methanesulfonamide are well-characterized as inhibitors of cyclooxygenase (COX) enzymes, which are critical for prostaglandin (B15479496) synthesis. bohrium.comyoutube.com There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. aacrjournals.orgclevelandclinic.org The selective inhibition of COX-2 is a key therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. clevelandclinic.orgwikipedia.org
Nimesulide, a notable analogue, demonstrates preferential inhibition of COX-2. bohrium.comnih.gov Its methanesulfonamide (B31651) moiety is a significant contributor to its COX-2 selectivity. bohrium.com The anti-inflammatory effects of Nimesulide are largely attributed to this selective inhibition, which reduces the production of inflammatory prostaglandins. youtube.comresearchgate.net
Celecoxib (B62257), another prominent analogue, also acts as a selective COX-2 inhibitor. wikipedia.orgnih.gov It exhibits a time-dependent inhibition of COX-2, which contributes to its potent anti-inflammatory effect. nih.govnih.gov The interaction of Celecoxib with the COX-2 active site involves the formation of hydrogen bonds with key amino acid residues, including Arg513, His90, Gln192, and Leu352. researchgate.net This selective binding is facilitated by a side pocket present in the COX-2 enzyme but absent in COX-1. researchgate.net
The kinetic behavior of these analogues reveals different modes of COX inhibition. nih.govnih.gov While Celecoxib shows classic competitive inhibition for COX-1, its interaction with COX-2 is more complex, involving an initial competitive binding followed by a time-dependent, potent inhibition. nih.govnih.gov This distinct mechanism for each isoenzyme is a hallmark of this class of diarylheterocyclic inhibitors. nih.gov
Table 1: COX Inhibition Profile of Celecoxib
| Enzyme Isoform | Inhibition Type | Ki (µM) | IC50 (µM) |
|---|---|---|---|
| COX-1 | Competitive | 10-16 | 4-19 |
| COX-2 | Time-dependent | 11-15 | 0.003-0.006 |
Data sourced from kinetic analysis of enzyme-inhibitor interactions. nih.govnih.gov
The sulfonamide group present in this compound and its analogues is a well-established zinc-binding group, making these compounds potent inhibitors of carbonic anhydrases (CAs). tandfonline.com CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. mdpi.com
Derivatives containing the R-SO2NH2 moiety are a major class of CA inhibitors (CAIs). tandfonline.com The inhibition mechanism involves the binding of the sulfonamide group to the zinc ion within the enzyme's active site. mdpi.com Several CA isoforms have been identified as therapeutic targets for various conditions, including glaucoma, epilepsy, and cancer. mdpi.comnih.gov
Studies have shown that sulfonamide derivatives can exhibit significant inhibitory activity against various CA isoforms, including CA I, CA II, and the tumor-associated CA IX. mdpi.com For instance, certain five-membered heterocyclic sulfonamides have demonstrated inhibition constants in the nanomolar range for these isoforms. mdpi.com The selectivity of these inhibitors for different CA isoforms is a critical aspect of their therapeutic potential, as it can help to minimize off-target effects. mdpi.com For example, the distinct structures of bacterial β-CAs compared to human α-CAs allow for the design of selective inhibitors targeting bacterial enzymes. mdpi.com
Interestingly, Celecoxib has also been found to inhibit carbonic anhydrase enzymes, which may contribute to its anticancer effects. drugbank.com The ability of these analogues to inhibit various CA isoforms highlights their potential for broader therapeutic applications beyond their anti-inflammatory uses.
Sulfonamides are known to inhibit dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria and some eukaryotes. nih.govwikipedia.org This pathway is essential for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect. wikipedia.org The structural similarity of sulfonamides to the natural substrate, para-aminobenzoic acid (pABA), allows them to act as competitive inhibitors of DHPS. researchgate.netontosight.ai
The inhibition of DHPS by sulfonamides occurs through their binding to the pABA-binding pocket of the enzyme. nih.gov This binding is often enhanced by the presence of the other substrate, 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), or its analogues like pyrophosphate. nih.gov This suggests that the primary target for sulfonamide inhibition is the enzyme-DHPPP complex. nih.gov
Research into pterin-sulfonamide conjugates has shown that these molecules can act as potent DHPS inhibitors. nih.gov These conjugates mimic the enzymatic product and can bind tightly to the active site. nih.gov The development of novel sulfonamide derivatives continues to be an active area of research to overcome bacterial resistance and to design more potent and selective DHPS inhibitors. nih.gov
The kinetic analysis of the interaction between this compound analogues and their target enzymes provides valuable insights into their mechanism of action. For COX enzymes, these inhibitors display a range of kinetic behaviors, from simple competitive inhibition to more complex time-dependent inhibition. nih.govnih.gov
Celecoxib, for example, demonstrates classic competitive kinetics with COX-1, with a Ki value in the range of 10-16 µM. nih.govnih.gov In contrast, its inhibition of COX-2 is characterized by an initial competitive interaction (Ki = 11-15 µM) followed by a time-dependent inactivation of the enzyme. nih.govnih.gov This results in a much lower IC50 value for COX-2 (0.003-0.006 µM) compared to COX-1 (4-19 µM), highlighting its selectivity. nih.govnih.gov
For carbonic anhydrase inhibition, kinetic studies have revealed that many sulfonamide derivatives act as potent inhibitors with low nanomolar inhibition constants (Ki). For example, certain N-((4-sulfamoylphenyl)carbamothioyl) amides have shown Ki values as low as 1.1 nM against hCA VII. mdpi.com
In the case of dihydropteroate synthase, sulfonamides act as competitive inhibitors with respect to pABA. nih.gov Kinetic measurements have shown that the equilibrium binding constants of sulfonamides are significantly higher than their Ki values, indicating that their binding is stronger to the enzyme-DHPPP complex. nih.gov
Table 2: Kinetic Parameters of Enzyme Inhibition by this compound Analogues
| Inhibitor | Enzyme | Inhibition Type | Ki Value | IC50 Value |
|---|---|---|---|---|
| Celecoxib | COX-1 | Competitive | 10-16 µM | 4-19 µM |
| Celecoxib | COX-2 | Time-dependent | 11-15 µM | 0.003-0.006 µM |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | Not specified | 1.1-13.5 nM | Not specified |
| Sulfonamides | DHPS | Competitive | - | Not specified |
Data compiled from various kinetic studies. nih.govnih.govnih.govmdpi.com
DNA/Macromolecule Intercalation and Binding Site Specificity
Recent studies have begun to explore the interaction of sulfonamide derivatives with macromolecules like DNA. Both experimental and computational analyses suggest that certain sulfonamide derivatives can bind to DNA through a combination of intercalative and groove binding modes. nih.gov This interaction could have implications for their potential anticancer activities.
Photoaffinity labeling is a powerful technique used to identify the binding sites of small molecules on their protein targets. This method has been employed to map the interactions of celecoxib. A celecoxib analogue containing a diazirine group (photo-celecoxib) has been used to identify its binding partners in cells. nih.govbiorxiv.org
Using this technique, a novel binding site for celecoxib was identified on prostaglandin E synthase (PTGES), an enzyme downstream of COX-2 in the prostaglandin signaling pathway. nih.govbiorxiv.org This finding suggests that the therapeutic effects of celecoxib may not be solely due to COX-2 inhibition. The binding to PTGES was validated through competitive displacement with celecoxib itself and another known PTGES inhibitor. biorxiv.org
Furthermore, small molecule interactome mapping by photoaffinity labeling (SIM-PAL) has been used to characterize the direct binding sites of NSAIDs, including celecoxib analogues, on a proteome-wide scale. researchgate.net This approach has revealed numerous protein interactions and specific binding site "hotspots," providing a broader understanding of the molecular targets of these drugs. researchgate.net Diazirine-labeled celecoxib has also been proposed as a probe for studying drug-enzyme interactions using advanced imaging techniques. nih.gov
Analysis of Non-Covalent Binding Modes with Nucleic Acids
While direct studies on this compound are limited, research on structurally related sulfonamide derivatives provides significant insight into their potential non-covalent interactions with nucleic acids. Experimental and computational analyses reveal that the sulfonamide scaffold can engage with DNA through a combination of binding modes, rather than a single, exclusive interaction.
Recent studies on novel synthesized sulfonamide derivatives have demonstrated a mixed-mode interaction with DNA, involving both partial intercalation and groove binding. nih.govrsc.org Spectroscopic and electrochemical methods, such as UV-visible spectroscopy, fluorescence quenching, cyclic voltammetry, and viscometry, have been employed to characterize these interactions. For instance, cyclic voltammetry experiments showed a decrease in the peak current of sulfonamide derivatives upon the addition of DNA, a phenomenon indicative of intercalative binding. nih.gov
Molecular docking simulations complement these experimental findings, providing a theoretical model of the binding at an atomic level. These models suggest that sulfonamide analogues can position themselves within the grooves of the DNA double helix. Specific interactions observed in these simulations include the formation of hydrogen bonds between the oxygen atoms of the sulfonamide group and the hydrogen atoms of DNA base pairs, such as thymine. nih.gov In some docked conformations, the amino group of the sulfonamide scaffold also participates in hydrogen bonding with DNA bases like adenine. nih.gov The binding is further stabilized by hydrophobic interactions between the aromatic rings of the sulfonamide compounds and the DNA bases. nih.govrsc.org
These findings collectively suggest that this compound analogues likely interact with nucleic acids through a multi-faceted approach, leveraging hydrogen bonds and hydrophobic forces to achieve a stable complex, potentially involving both groove binding and partial intercalation. nih.govresearchgate.net
Receptor Binding Affinity and Ligand-Receptor Complex Formation (e.g., CB2R)
Analogues of this compound have been identified as potent ligands for the cannabinoid type 2 receptor (CB2R), a key target in the immune system. nih.govmdpi.com The CB2R is a G protein-coupled receptor, and its activation is associated with anti-inflammatory responses. uniba.it The affinity of these sulfonamide-based compounds for CB2R has been quantified through radioligand binding assays, revealing that specific structural modifications can yield high-affinity and selective ligands.
For example, a screening of an in-house chemical library identified a sulfonamide derivative, compound 3a , as a moderately active CB2 receptor agonist with an IC₅₀ value of 340 nM. Subsequent optimization led to the development of analogue 3f , which exhibited a significantly improved affinity for the human CB2 receptor (hCB2R) with an IC₅₀ of 16 nM and behaved as a full agonist. nih.gov This compound also demonstrated high selectivity (106-fold) for CB2R over the CB1 receptor. nih.gov
In a separate line of research, a complex disulfonylated analogue, Sch225336, which contains a methanesulfonamide moiety, was found to bind with very high affinity to hCB2R (Kᵢ = 4.54 ± 0.48 nM) and acted as a reverse agonist. Its affinity for the human CB1 receptor (hCB1R) was substantially lower (Kᵢ = 78.5 ± 10.4 nM).
Further structure-activity relationship (SAR) studies on a series of N-[1,3-dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-arylsulfonamides identified compound 10g as another selective hCB2R ligand with a Kᵢ of 60 nM. mdpi.com These studies highlight the sulfonamide scaffold as a versatile platform for developing potent and selective CB2R modulators. The formation of the ligand-receptor complex is driven by specific interactions within the CB2R binding pocket, which are highly dependent on the nature and position of substituents on the sulfonamide core structure.
| Compound | Receptor | Binding Affinity (Kᵢ or IC₅₀, nM) | Functional Activity | Reference |
|---|---|---|---|---|
| Sch225336 Analogue | Human CB2R | 4.54 ± 0.48 | Reverse Agonist | researchgate.net |
| Compound 3f | Human CB2R | 16 | Full Agonist | nih.gov |
| Compound 10g | Human CB2R | 60 | Not Specified | mdpi.com |
| Compound 3a | Human CB2R | 340 | Agonist | nih.gov |
Structure-Activity Relationship (SAR) at the Molecular Target Level
The interaction of this compound analogues with their molecular targets is governed by precise structural features. SAR studies have been crucial in deciphering how chemical modifications to the core scaffold influence binding affinity, selectivity, and functional activity.
Systematic modification of the N-phenylsulfonamide scaffold has yielded clear SAR trends for CB2R affinity and selectivity. Studies on N-[1,3-dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-arylsulfonamides demonstrated that substituents at multiple positions play a critical role. mdpi.com
Substituent on the Imidazolidine Ring (R'): The nature of the substituent at the R' position significantly impacts affinity. A small, apolar group like cyclopropylmethyl was associated with good affinity and selectivity for CB2R (e.g., compound 10g , Kᵢ = 60 nM). In contrast, introducing a bulkier phenyl group at the same position resulted in a significant loss of affinity (Kᵢ > 10,000 nM). mdpi.com
Substituent on the Arylsulfonyl Moiety: Modifications to the phenyl ring of the arylsulfonyl group also modulate activity. The initial hit compound in one series featured a 4-methylbenzenesulfonamide group. mdpi.com The optimization from a moderately active hit (IC₅₀ = 340 nM) to a potent agonist (IC₅₀ = 16 nM) in another series involved modifications on this part of the molecule, underscoring its importance for potent receptor engagement. nih.gov
General Trends: Across various classes of CB2R ligands, bulky and lipophilic groups often lead to high dual affinities for both CB1 and CB2 receptors. However, high selectivity for CB2R is frequently achieved by introducing specific substituents, such as an adamantyl ring in the carboxamide portion of 4-oxoquinolines or a 2-chlorobenzyl group in benzimidazole (B57391) amides. nih.gov This highlights a general principle where specific hydrophobic pockets in the CB2R can be exploited to enhance both affinity and selectivity.
The three-dimensional shape of sulfonamide analogues is a critical determinant of their ability to bind to a molecular target. The conformational flexibility of the sulfonamide linker allows the aryl groups to adopt specific spatial orientations required for optimal interaction with a receptor's binding pocket.
Rotational spectroscopy studies on isolated benzenesulfonamide (B165840) and its simple derivatives have shown that the most stable conformation features the amino group of the sulfonamide lying perpendicular to the plane of the benzene (B151609) ring. mdpi.com However, analysis of crystal structures from the Protein Data Bank (PDB) reveals that when bound to a protein, these molecules often adopt a different conformation. mdpi.com This suggests that the energy penalty required to adopt the "bioactive" conformation is offset by the favorable interactions established within the receptor binding site. mdpi.com
Chemical Reactivity and Functional Group Transformations of N 4 Ethoxyphenyl Methanesulfonamide
Oxidation Reactions of the Sulfonamide Moiety and Aromatic Ring
The oxidation of N-(4-ethoxyphenyl)methanesulfonamide can target both the sulfonamide group and the aromatic ring, with the ethoxy substituent playing a significant role in directing the reactivity of the phenyl ring.
The sulfonamide moiety is generally resistant to oxidation under standard laboratory conditions due to the high oxidation state of the sulfur atom. However, under biological conditions or in the presence of strong oxidizing agents, transformation of the sulfonamide group is possible. Density functional theory (DFT) studies on sulfonamides suggest that electrophilic attack is a key degradation pathway, which can lead to cleavage of the S-N bond. nih.govresearchgate.net
The ethoxy group makes the aromatic ring electron-rich and thus more susceptible to oxidative reactions compared to unsubstituted benzene (B151609). One of the primary oxidative transformations for alkoxybenzenes is O-dealkylation. nih.gov In biological systems, this process is often mediated by cytochrome P450 enzymes. nih.gov For instance, the related compound N-(4-ethoxyphenyl)-3-hydroxybutanamide (bucetin) undergoes oxidative O-de-ethylation as part of its metabolism. nih.govnih.gov This suggests that this compound could be similarly oxidized to N-(4-hydroxyphenyl)methanesulfonamide and acetaldehyde.
Chemical methods for the oxidative cleavage of ethers, including aryl ethers, often require strong oxidizing agents or enzymatic catalysis. nih.govsemanticscholar.org For example, fungal peroxygenases can catalyze the H2O2-dependent cleavage of ethers. nih.govsemanticscholar.org
Reduction Reactions of Specific Functional Groups
The reduction of this compound can be directed at the aromatic ring or potentially the sulfonamide group, although the latter is generally resistant to reduction.
The ethoxy-substituted phenyl ring can undergo reduction under specific conditions. A relevant analogy is the Birch reduction of methoxybenzene (anisole), which involves dissolving metal reduction in the presence of a proton source to yield a non-aromatic diene. masterorganicchemistry.comyoutube.com This reaction is effective for electron-rich aromatic rings. By analogy, this compound could potentially be reduced to a cyclohexadiene derivative under Birch conditions.
Catalytic hydrogenation of aromatic rings typically requires harsh conditions, such as high pressure and temperature with catalysts like rhodium on carbon. libretexts.org It is possible to selectively reduce other functional groups in the presence of an aromatic ring under milder conditions. For example, nitro groups on N-aryl sulfonamides can be selectively reduced to amines using catalytic hydrogenation without affecting the aromatic ring or the sulfonamide group. rsc.org
The sulfonamide group itself is generally stable towards common reducing agents. Reductive cleavage of the S-N bond in sulfonamides typically requires harsh conditions, such as the use of dissolving metals (e.g., sodium in liquid ammonia) or specialized reducing agents. nih.gov
Nucleophilic Substitution Reactions Involving the Sulfonamide or Phenyl Moieties
Nucleophilic substitution reactions on this compound can theoretically occur at the sulfur atom of the sulfonamide or on the aromatic ring.
The sulfonamide nitrogen can act as a nucleophile after deprotonation. For instance, N-arylation of methanesulfonamide (B31651) can be achieved via a palladium-catalyzed cross-coupling reaction with aryl halides. chemistrysteps.com This demonstrates the ability of the sulfonamide nitrogen to participate in nucleophilic reactions.
Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is generally challenging. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group to activate the ring towards nucleophilic attack. chemistrysteps.comuomustansiriyah.edu.iq The ethoxy group is an electron-donating group, which deactivates the ring for SNAr. Therefore, direct displacement of a substituent on the aromatic ring by a nucleophile is unlikely under standard conditions. nih.govrsc.org
However, modifications to the molecule, such as the introduction of a leaving group and activating groups, could enable nucleophilic aromatic substitution. For example, related aryl sulfonamides derived from fluorinated phenyl sulfonimides can undergo successive SNAr reactions. mit.edu
Hydrolytic Stability and Degradation Pathways under Controlled Chemical Conditions
The hydrolytic stability of this compound is a critical aspect of its chemical profile. Generally, N-arylsulfonamides are considered to be chemically stable compounds. nih.gov
Hydrolysis of sulfonamides, which involves the cleavage of the sulfur-nitrogen (S-N) bond, is typically slow under neutral conditions. nih.govresearchgate.net The stability of the S-N bond is a key feature of the sulfonamide functional group.
However, under acidic or basic conditions, hydrolysis can be promoted. Studies on various sulfonamides have shown that the rate of hydrolysis is pH-dependent. nih.govresearchgate.net Acid-catalyzed hydrolysis is often more significant than base-catalyzed hydrolysis for many sulfonamides. researchgate.netresearchgate.net For instance, a study on 12 different sulfonamides found that they were all hydrolytically stable at pH 9.0, while stability decreased at pH 7.0 and was lowest at pH 4.0. nih.gov The degradation products of sulfonamide hydrolysis are typically the corresponding sulfonic acid and amine. researchgate.net
The general mechanism for acid-catalyzed hydrolysis may involve protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis, the mechanism may involve the formation of a sulfonamide anion. nih.gov
The table below summarizes the general conditions for the hydrolysis of N-arylsulfonamides based on available literature.
| Condition | Reactivity | Primary Products |
| Neutral (pH ~7) | Generally stable, slow hydrolysis | Sulfonic acid, Amine |
| Acidic (pH < 7) | Hydrolysis rate increases with decreasing pH | Sulfonic acid, Amine |
| Basic (pH > 7) | Generally stable, slower hydrolysis than acidic conditions | Sulfonate salt, Amine |
This table represents generalized data for N-arylsulfonamides and may not reflect the exact behavior of this compound.
Design and Synthesis of Novel N 4 Ethoxyphenyl Methanesulfonamide Derivatives for Academic Exploration
Rational Design Strategies Based on SAR and Computational Insights
The rational design of novel N-(4-ethoxyphenyl)methanesulfonamide analogues begins with a thorough understanding of the structure-activity relationships (SAR) and the application of computational chemistry. nih.govresearchgate.net The goal is to modify the parent structure to enhance desired properties while minimizing potential liabilities. This process is guided by creating a pharmacophore model that identifies the key molecular features responsible for biological activity.
Computational docking studies are instrumental in this phase. By modeling the interaction of this compound derivatives with a target protein's binding site, researchers can predict the binding affinity and orientation of proposed analogues. nih.gov For instance, molecular modeling can highlight crucial hydrophobic interactions or hydrogen bond formations that are key to ligand binding. researchgate.netnih.gov This in silico approach allows for the prioritization of synthetic targets, saving significant time and resources. nih.gov
The SAR of related sulfonamide series often reveals critical insights. For example, in the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives, modifications to the benzenesulfonamide (B165840) ring were found to significantly impact activity. nih.gov A similar strategy can be applied to this compound, where substitutions on both the ethoxyphenyl ring and the methanesulfonyl group can be explored. A hypothetical SAR study might involve introducing various substituents at different positions on the phenyl ring to probe the effects on activity, as illustrated in the table below.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Phenyl Ring Modifications
| Compound | Substitution (R) | Relative Potency | Comment |
|---|---|---|---|
| 1a | H (Parent) | 1.0 | Baseline compound |
| 1b | 2-fluoro | 2.5 | Increased potency, likely due to electronic effects |
| 1c | 3-chloro | 5.2 | Significant improvement; suggests a key interaction pocket |
| 1d | 4-methyl | 0.8 | Decreased potency; potential steric hindrance |
| 1e | 3,5-dichloro | 10.7 | Synergistic effect of substitutions |
These computational and SAR-driven strategies ensure that the design of new analogues is not arbitrary but is instead based on a solid mechanistic and structural hypothesis, increasing the probability of discovering compounds with enhanced performance. nih.gov
High-Throughput Synthesis and Combinatorial Chemistry Approaches for Library Generation
To rapidly explore the SAR suggested by computational studies, modern synthesis techniques such as high-throughput synthesis and combinatorial chemistry are employed. These methods allow for the parallel creation of a large number of derivatives, known as a compound library. nih.govresearchgate.net
One powerful method applicable to the synthesis of sulfonamides is the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. nih.gov This reaction is known for its high efficiency, reliability, and biocompatibility, making it ideal for generating large libraries quickly. nih.gov For example, a core fragment derived from this compound could be functionalized with a SuFExable handle, such as an iminosulfur oxydifluoride. This reactive intermediate could then be reacted with a diverse panel of amines or other nucleophiles in a microtiter plate format, potentially generating hundreds of unique analogues overnight. nih.gov
The synthesis of the parent this compound and its initial derivatives can be achieved through established methods. A common route involves the reaction of 4-ethoxyaniline with methanesulfonyl chloride in the presence of a base. This straightforward reaction is amenable to parallel synthesis, where various substituted anilines or sulfonyl chlorides can be used to generate a library of compounds.
Table 2: Example of a Combinatorial Synthesis Array | | Sulfonyl Chloride | | | :--- | :--- | :--- | | Aniline (B41778) | Methanesulfonyl Chloride | Ethanesulfonyl Chloride | Propanesulfonyl Chloride | | 4-ethoxyaniline | Target Compound | Analogue 1 | Analogue 2 | | 4-ethoxy-2-methylaniline | Analogue 3 | Analogue 4 | Analogue 5 | | 4-ethoxy-3-chloroaniline | Analogue 6 | Analogue 7 | Analogue 8 |
This combinatorial approach rapidly provides a diverse set of molecules, which is essential for building a comprehensive understanding of the structure-property relationships. researchgate.netresearchgate.net
Chemoinformatics and Data Mining for Structure-Property Relationship Discovery
Once a library of this compound derivatives has been synthesized and their properties measured, chemoinformatics and data mining techniques are crucial for extracting meaningful knowledge from the resulting data. liverpool.ac.ukfrontiersin.org These computational fields focus on the application of information science to chemical problems, particularly in the context of quantitative structure-activity/property relationships (QSAR/QSPR). liverpool.ac.uk
Cheminformatics workflows are used to calculate a wide range of molecular descriptors for each synthesized compound. liverpool.ac.uk These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. Statistical and machine learning algorithms are then used to build mathematical models that correlate these descriptors with experimental data (e.g., biological activity, solubility). mdpi.comnih.gov
Comprehensive Spectroscopic and Structural Characterization of Newly Synthesized Analogues
The unambiguous confirmation of the chemical structure and purity of each newly synthesized this compound analogue is paramount. This is achieved through a suite of spectroscopic and analytical techniques. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the molecular framework, confirming the connectivity of atoms and the positions of substituents. Infrared (IR) spectroscopy helps identify key functional groups, such as the S=O stretches of the sulfonamide group (typically found in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions) and the N-H bond. Mass spectrometry provides the exact molecular weight, confirming the elemental composition of the new compound.
For key analogues, single-crystal X-ray diffraction provides the definitive three-dimensional structure. mdpi.comresearchgate.net This technique yields precise information on bond lengths, bond angles, and torsion angles, as well as how the molecules pack in the solid state. mdpi.comresearchgate.net Studies on closely related N-(4-methoxyphenyl)-sulfonamides have shown that these molecules often form predictable hydrogen-bonding patterns, such as chains or dimers, which are crucial for understanding their physical properties and intermolecular interactions. mdpi.comresearchgate.net
Table 3: Representative Crystallographic Data for a Related Sulfonamide Structure
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 9.4976 | researchgate.net |
| b (Å) | 7.5987 | researchgate.net |
| c (Å) | 19.2434 | researchgate.net |
| β (°) | 103.672 | researchgate.net |
| S-N Bond Length (Å) | ~1.63 | mdpi.com |
| N-C Bond Length (Å) | ~1.44 | mdpi.com |
This comprehensive characterization ensures the integrity of the synthesized library and provides the foundational structural data needed to interpret the results of biological and physicochemical assays. nih.govmdpi.com
Future Research Directions and Unexplored Avenues for N 4 Ethoxyphenyl Methanesulfonamide Research
Advanced Mechanistic Studies using Biophysical Techniques
Currently, there is a notable lack of specific biophysical data for N-(4-ethoxyphenyl)methanesulfonamide. While the broader class of sulfonamides has been studied for their interactions with biomacromolecules, detailed mechanistic insights into this particular derivative are wanting. nih.gov Future investigations should prioritize the use of advanced biophysical techniques to elucidate its binding kinetics, thermodynamics, and structural effects upon interaction with biological targets.
Key Areas for Investigation:
Target Interaction Analysis: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) could be employed to quantify the binding affinity and thermodynamic parameters of this compound with relevant proteins or enzymes. This would provide a foundational understanding of the forces driving molecular recognition.
Structural Biology Approaches: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy could offer atomic-level resolution of the binding mode of this compound within the active sites of its biological targets. Such studies are crucial for structure-based drug design and optimization.
Conformational Dynamics: Spectroscopic methods like Circular Dichroism (CD) and Fluorescence Spectroscopy could be utilized to probe conformational changes in both the compound and its target macromolecule upon binding. Understanding these dynamic alterations is essential for a complete mechanistic picture.
The following table outlines potential biophysical techniques and the insights they could provide:
| Biophysical Technique | Information Gained |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (association and dissociation rates), and binding affinity. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry). |
| X-ray Crystallography | High-resolution 3D structure of the compound bound to its target, revealing specific intermolecular interactions. |
| Nuclear Magnetic Resonance (NMR) | Information on ligand-protein interactions in solution, including binding site mapping and conformational changes. |
| Circular Dichroism (CD) | Changes in the secondary structure of a protein upon ligand binding. |
| Fluorescence Spectroscopy | Information on the binding affinity and conformational changes based on alterations in intrinsic or extrinsic fluorescence. |
Application in Supramolecular Chemistry and Materials Science
The application of this compound in supramolecular chemistry and materials science is a largely unexplored frontier. The structural motifs present in the molecule, namely the aromatic ring, the sulfonamide group, and the ethoxy substituent, suggest potential for the formation of ordered supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov
Potential Research Avenues:
Crystal Engineering: A systematic study of the crystallization behavior of this compound and its analogues could lead to the discovery of novel polymorphs with distinct physicochemical properties. nih.gov Understanding the intermolecular interactions that govern crystal packing is fundamental to designing materials with desired characteristics. nih.gov
Development of Novel Materials: The rigid backbone of N-phenyl-sulfonamides, a class to which this compound belongs, offers potential for the creation of new materials. For instance, incorporating this compound into polymer chains could yield specialty polymers with unique thermal or optical properties.
Organic Electronics: The aromatic and sulfonamide components of related molecules have been suggested as potentially suitable for designing materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Green Chemistry Approaches in the Synthesis of this compound and its Analogues
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov The synthesis of this compound and its analogues presents an opportunity for the application of these principles to minimize waste and utilize more sustainable methodologies.
Strategies for Greener Synthesis:
Alternative Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. A sustainable synthesis for sulfonamides has been developed using alternative solvents like water, ethanol, glycerol, and deep eutectic solvents (DES). rsc.org These approaches often feature simpler workup procedures, such as filtration, reducing the reliance on volatile organic compounds. rsc.org
Catalytic Approaches: The development of efficient catalytic systems can significantly improve the atom economy and reduce the energy consumption of synthetic processes. For example, a copper-catalyzed one-pot synthesis of sulfonamides has been reported in a deep eutectic solvent, avoiding the use of volatile organic compounds. ua.es
Mechanochemistry: Solvent-free mechanochemical approaches offer a promising green alternative for the synthesis of sulfonamides. These methods involve grinding solid reactants together, often with a catalyst, to initiate the reaction, thereby eliminating the need for bulk solvents.
To quantify the "greenness" of a synthetic route, various metrics have been developed. mdpi.com These metrics provide a framework for comparing the environmental performance of different synthetic strategies. whiterose.ac.uk
Common Green Chemistry Metrics:
| Metric | Description | Ideal Value |
| Atom Economy | A measure of the efficiency with which atoms from the reactants are incorporated into the desired product. | 100% |
| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | 0 |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, reagents, process aids) to the mass of the final product. researchgate.net | 1 |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | 100% |
Future research should focus on developing and optimizing synthetic routes for this compound that align with these green chemistry principles, and subsequently evaluating them using established metrics to demonstrate their improved sustainability.
Q & A
Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)methanesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-ethoxyaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions at 0–5°C achieves moderate yields (50–65%). Solvent choice (e.g., dichloromethane vs. THF) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) significantly affect purity . Microwave-assisted synthesis may reduce reaction time (from 12 hours to 2 hours) but requires precise temperature control to avoid decomposition .
- Table 1 : Synthetic Optimization
| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Conventional | DCM | 0–5 | 12 | 65 | 95 |
| Microwave | THF | 60 | 2 | 58 | 92 |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, intermolecular N–H⋯O and O–H⋯O bonds stabilize the lattice, with bond lengths of 1.98–2.12 Å .
- Spectroscopy : FT-IR identifies sulfonamide S=O stretches (1320–1350 cm⁻¹) and N–H bends (1530 cm⁻¹). Raman spectroscopy complements this by detecting aromatic C–C vibrations (1600 cm⁻¹) .
- NMR : ¹H NMR shows ethoxy group signals at δ 1.35 ppm (CH₃) and δ 4.02 ppm (OCH₂), while the sulfonamide NH appears at δ 7.2 ppm (broad) .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation/functionalization of this compound be addressed?
- Methodological Answer : Regioselectivity in electrophilic substitution is influenced by the ethoxy group’s electron-donating effects. Computational studies (DFT) predict preferential para-substitution on the benzene ring, but steric hindrance from the sulfonamide group may divert reactivity. Experimental validation using halogenation (e.g., Br₂/FeBr₃) shows 75% para-bromination vs. 25% ortho, aligning with DFT predictions .
Q. What computational approaches are used to predict the vibrational and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates vibrational frequencies, electronic transitions, and molecular electrostatic potentials. For instance, TD-DFT predicts a λmax of 255 nm (UV-Vis), matching experimental data within 5 nm . Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the sulfonamide’s lone pairs and σ*(C–S) antibonding orbitals, stabilizing the molecule .
Data Contradiction Analysis
Q. How can discrepancies in reported hydrogen-bonding patterns of aryl sulfonamides be resolved?
- Methodological Answer : Variations in hydrogen-bonding (e.g., N–H⋯O vs. O–H⋯O) arise from substituent effects. For N-(4-hydroxyphenyl) analogs, O–H⋯O dominates (2.05 Å), whereas ethoxy-substituted derivatives favor N–H⋯O (1.98 Å) due to reduced phenolic proton availability . X-ray crystallography combined with Hirshfeld surface analysis quantifies these interactions, showing 12% difference in hydrogen-bond contribution between substituents .
- Table 2 : Hydrogen-Bonding Parameters
| Substituent | Bond Type | Length (Å) | Angle (°) | Contribution (%) |
|---|---|---|---|---|
| 4-OH | O–H⋯O | 2.05 | 165 | 60 |
| 4-OEt | N–H⋯O | 1.98 | 158 | 72 |
Biological and Functional Studies
Q. What strategies are used to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., hCA II) using stopped-flow CO₂ hydration. IC₅₀ values correlate with sulfonamide coordination to Zn²+ in the active site .
- Biofilm Inhibition : Derivatives with lipophilic groups (e.g., methyl) show enhanced activity (MIC: 8 µg/mL against S. aureus), likely due to increased membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
